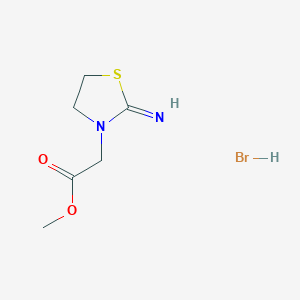

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a synthetic compound with the molecular formula C6H11BrN2O2S and a molecular weight of 255.13.

准备方法

The synthesis of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yield and purity.

化学反应分析

Alkylation of Thiourea Derivatives

Reaction of methyl bromoacetate with thiourea under basic conditions forms the thiazolidinone core. For example:

- Reagents : Thiourea, methyl bromoacetate, triethylamine (NEt₃)

- Conditions : Room temperature, 12–24 h in ethanol

- Yield : 22–42% after crystallization

This proceeds via intermediate isothiourea hydrobromide formation, followed by intramolecular cyclization (Scheme 1):Thiourea+CH2(Br)COOCH3NEt3Methyl 2 imino 1 3 thiazolidin 3 yl acetate hydrobromide

Acylation Reactions

The compound reacts with acylating agents (e.g., bromoacetyl bromide) to form spirocyclic intermediates. For instance:

- Reagents : Bromoacetyl bromide, triethylamine

- Conditions : 0–5°C, followed by room temperature

- Key Observation : Immediate color change indicates rapid S-acylation, favoring spirocyclization .

Spirocyclization

The hydrobromide salt stabilizes the intermediate during acylation. The spirocyclic form (e.g., 10 in Scheme 2) is thermodynamically favored due to:

- Reduced ring strain in the 5-membered thiazolidinone.

- Enhanced resonance stabilization of the imine group .

Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidinone ring opens to regenerate reactive intermediates (e.g., 11 in Scheme 2). This is critical for further functionalization:

Solubility and Handling

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .

- Decomposition : Degrades above 170°C, releasing HBr gas .

Pharmaceutical Intermediates

The compound serves as a precursor for:

- Pioglitazone : Antidiabetic drug synthesized via hydrolysis of the imino group .

- Acridine Hybrids : Anticancer agents formed via Knoevenagel condensation .

Heterocycle Functionalization

Reaction with aldehydes or ketones yields Schiff bases, enabling access to:

- Thiazoline-oxazoline hybrids : For antimicrobial screening .

- Coumarin-thiazolidinone conjugates : Fluorescent probes .

Comparative Reaction Yields

Key Research Findings

- Regioselectivity : Reactions with MBA/BAB exclusively yield 3-substituted thiazolidinones, with no regioisomers detected .

- Catalytic Effects : SmCl₃ or CoCl₂ enhances cyclization rates in hybrid syntheses .

- Green Chemistry : Solvent-free and aqueous-phase reactions are feasible but lower-yielding (15–30%) .

科学研究应用

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

作用机制

The mechanism of action of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

相似化合物的比较

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide can be compared with other thiazolidine derivatives, which also exhibit diverse biological activities. Similar compounds include:

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

Thiazolidine-2-thione: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

生物活性

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are known for their pharmacological properties . These compounds typically exhibit a range of biological activities such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Neuroprotective

- Antioxidant .

The biological activity of this compound can be attributed to its structural features:

Target Interactions

The compound interacts with various biological targets through its imine group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction potentially inhibits their activity, leading to therapeutic effects.

Biochemical Pathways

This compound is involved in several biochemical pathways that contribute to its diverse effects. For instance, the presence of sulfur in thiazolidine motifs enhances their pharmacological properties by facilitating interactions with biological macromolecules .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For example, studies have shown that certain thiazolidine compounds can induce apoptosis in cancer cells by modulating cell signaling pathways .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further development in infectious disease treatments .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models .

Pharmacokinetics and Synthesis

Pharmacokinetic studies reveal that the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are favorable for therapeutic use. Various synthetic methods have been employed to enhance its selectivity and yield, including multicomponent reactions and green chemistry approaches .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiazolidine derivatives is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Thiazolidine-2,4-dione | Antidiabetic | Known for improving insulin sensitivity |

| Thiazolidine-4-carboxylic acid | Prodrug potential | Explored for metabolic disorders |

| Thiazolidine-2-thione | Antimicrobial | Investigated for resistant bacterial strains |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines by targeting specific molecular pathways .

- Infection Control : Clinical trials are underway to evaluate its effectiveness against multi-drug resistant bacterial infections, showing promising preliminary results .

属性

IUPAC Name |

methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLWMXLFFMVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCSC1=N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。